molecular formula C11H16ClNO2 B2570115 4-Amino-3-benzylbutanoic acid hydrochloride CAS No. 1629022-58-7

4-Amino-3-benzylbutanoic acid hydrochloride

Cat. No.: B2570115
CAS No.: 1629022-58-7
M. Wt: 229.7
InChI Key: KVXYHBRBRDIKQD-UHFFFAOYSA-N
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Description

4-Amino-3-benzylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is a derivative of butanoic acid, featuring an amino group at the fourth position and a benzyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzylbutanoic acid hydrochloride typically involves the reaction of benzyl bromide with diethyl malonate, followed by hydrolysis and decarboxylation to yield 3-benzylbutanoic acid. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the fourth position. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-benzylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-3-benzylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-benzylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA-mimetic, primarily targeting GABA(B) receptors. This interaction leads to the modulation of neurotransmitter release and neuronal excitability, resulting in its anxiolytic and nootropic effects . Additionally, it may interact with voltage-dependent calcium channels, further influencing its pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-benzylbutanoic acid hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties compared to its analogs. The presence of the benzyl group may influence its binding affinity and selectivity for molecular targets, potentially leading to different therapeutic applications .

Properties

IUPAC Name

3-(aminomethyl)-4-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXYHBRBRDIKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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